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Compound of Interest

Compound Name: Bis-PEG9-acid

Cat. No.: B606186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-PEG9-acid, a homobifunctional

crosslinker, detailing its chemical properties, core reactivity, and applications in bioconjugation.

It includes quantitative data, detailed experimental protocols, and workflow visualizations to

support its use in research and drug development.

Introduction to Bis-PEG9-acid
Bis-PEG9-acid is a polyethylene glycol (PEG) derivative that features a chain of nine ethylene

glycol units terminated at both ends by a carboxylic acid group.[1][2] This structure makes it a

homobifunctional linker, meaning it has two identical reactive groups. The central PEG chain is

a key feature, imparting hydrophilicity and flexibility to the molecule.[3] This increased water

solubility is highly advantageous when working with hydrophobic drugs or proteins, helping to

prevent aggregation.[3][4]

In the field of drug development, particularly for antibody-drug conjugates (ADCs) and

PROTACs, PEG linkers like Bis-PEG9-acid are crucial. They serve as flexible spacers that

connect biomolecules (like antibodies) to payloads (like cytotoxic drugs). The inclusion of the

PEG spacer can improve the pharmacokinetic properties of the resulting conjugate by

increasing its hydrodynamic size, which reduces renal clearance and can lead to a longer

plasma half-life. Furthermore, the PEG chain can shield the conjugate from enzymatic

degradation and reduce its immunogenicity.
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Table 1: Physicochemical Properties of Bis-PEG9-acid

Property Value Reference

IUPAC Name

4,7,10,13,16,19,22,25,28-
nonaoxahentriacontanedio
ic acid

CAS Number 1268488-70-5

Molecular Formula C22H42O13

Molecular Weight 514.57 g/mol

Purity Typically >95%

Appearance
Varies (often a solid or viscous

liquid)

| Storage | -20°C for long-term storage | |

Core Reactivity: The Carboxylic Acid Group
The reactive centers of Bis-PEG9-acid are its terminal carboxylic acid (-COOH) groups. Direct

reaction between a carboxylic acid and a primary amine to form an amide bond is generally

inefficient under physiological conditions because the amine, being basic, will deprotonate the

acid to form an unreactive carboxylate salt.

To overcome this, the carboxylic acid must first be "activated" to a more electrophilic form. The

most common and effective method for this in bioconjugation is through the use of carbodiimide

chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in

combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process occurs in two main steps:

Activation: EDC reacts with the carboxylic acid group on the PEG linker to form a highly

reactive but unstable O-acylisourea intermediate.
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NHS Ester Formation & Amine Coupling: This unstable intermediate can then react in one of

two ways. It can either react directly with a primary amine (-NH2) on the target molecule

(e.g., the side chain of a lysine residue on a protein) to form a stable amide bond.

Alternatively, to improve reaction efficiency and stability, N-hydroxysuccinimide (NHS) is

added. The NHS rapidly reacts with the O-acylisourea intermediate to form a more stable,

amine-reactive NHS ester. This NHS ester is then much more resistant to hydrolysis in

aqueous solutions and can efficiently react with a primary amine to form the desired amide

bond.

The resulting amide bond is highly stable under physiological conditions.

Step 1: Activation Step 2: Coupling

Bis-PEG9-Acid
(-COOH) EDC O-Acylisourea Intermediate

(Highly Reactive, Unstable)
Stable Amide Bond

(-CO-NH-)

Direct reaction
with Amine (less efficient)

NHS / Sulfo-NHS Amine-Reactive NHS Ester
(Semi-Stable)

Biomolecule
(-NH2)

Click to download full resolution via product page

Quantitative Data on Reactivity
The efficiency of the conjugation reaction is influenced by several factors, including pH, reagent

concentrations, and reaction time. While specific kinetic data for Bis-PEG9-acid is not readily

available in literature, the general principles of EDC/NHS chemistry are well-documented.

Table 2: Key Parameters for Bis-PEG9-acid Conjugation
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Parameter
Optimal
Range/Value

Rationale & Notes Reference(s)

Activation pH 4.5 - 7.2

EDC-mediated
activation of
carboxyl groups is
most efficient in
acidic to neutral
conditions.

Conjugation pH 7.2 - 8.5

The reaction of NHS

esters with primary

amines is favored at

slightly basic pH to

ensure the amine is

deprotonated and

nucleophilic.

EDC:NHS Molar Ratio 1:1 to 1:1.2

A slight excess of

NHS can help drive

the formation of the

more stable NHS-

ester intermediate.

Ratios can be

optimized for specific

applications.

Linker:Biomolecule

Ratio

10- to 50-fold molar

excess

A significant excess of

the activated linker is

typically used to drive

the reaction towards

the desired conjugate

and achieve a higher

degree of labeling.

NHS Ester Stability Half-life: 10 min - 1 hr The NHS ester

intermediate is

susceptible to

hydrolysis, especially

at higher pH. A two-
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Parameter
Optimal
Range/Value

Rationale & Notes Reference(s)

step protocol risks

loss of the

intermediate.

Amide Yield ~70%

Amidation of NHS-

esters with model

amines can yield

approximately 70%

amides. Actual yields

depend heavily on the

specific biomolecule

and reaction

conditions.

| Conjugation Time | 1 - 3 hours | Reaction times vary based on reagent concentrations. Higher

EDC concentrations (e.g., 50-100 mM) may complete conjugation in under 20 minutes, but risk

side reactions. | |

Experimental Protocols
The following is a generalized two-step protocol for conjugating Bis-PEG9-acid to a protein

containing primary amines (e.g., lysine residues). Note: This protocol should be optimized for

each specific application.

Materials:

Bis-PEG9-acid

Protein to be conjugated (in an amine-free buffer, e.g., PBS or MES)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
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Sulfo-NHS (N-hydroxysulfosuccinimide)

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and

purification.

Analytical equipment for characterization (e.g., SDS-PAGE, SEC-HPLC).

Protocol:

Step A: Activation of Bis-PEG9-acid

Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer

immediately before use. Do not store these solutions.

Dissolve Linker: Dissolve Bis-PEG9-acid in the Activation Buffer.

Activation Reaction: Add a molar excess of EDC and Sulfo-NHS (e.g., 1.2 equivalents of

each per carboxyl group on the PEG linker) to the Bis-PEG9-acid solution.

Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature to form the

amine-reactive Sulfo-NHS ester.

Step B: Conjugation to Protein

Buffer Exchange (Optional): If the protein is not already in the Coupling Buffer, perform a

buffer exchange using a desalting column.

Conjugation: Immediately add the activated Bis-PEG9-acid solution (from Step A) to the

protein solution. The molar ratio of linker to protein should be optimized but often starts in the

range of 20:1 to 50:1.

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at

4°C with gentle mixing.

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-

50 mM. This will hydrolyze any unreacted Sulfo-NHS esters. Incubate for an additional 15-30
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minutes.

Purification: Remove excess linker and reaction byproducts by size-exclusion

chromatography (SEC) or dialysis. The PEGylated protein conjugate will have a larger

hydrodynamic radius and elute earlier from an SEC column than the unconjugated protein.

Characterization: Analyze the purified conjugate using SDS-PAGE (which will show a

molecular weight shift), UV-Vis spectroscopy, and SEC-HPLC to confirm conjugation and

assess purity.

// Define nodes Start [label="Prepare Reagents\n(Protein, PEG-Acid, EDC/NHS)",

shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Activate [label="Activate Bis-
PEG9-Acid\n(Add EDC/NHS, 15-30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Conjugate [label="Add Activated PEG to Protein\n(pH 7.2-7.5, 1-2 hours)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Quench [label="Quench Reaction\n(Add Tris or Hydroxylamine)",

fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purify [label="Purify Conjugate\n(Size Exclusion

Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Characterize

Final Product\n(SDS-PAGE, HPLC)", shape=cylinder, fillcolor="#FBBC05",

fontcolor="#202124"];

// Define edges (workflow) Start -> Activate; Activate -> Conjugate [label="Immediate Use"];

Conjugate -> Quench; Quench -> Purify; Purify -> Analyze; } caption: General experimental

workflow for protein conjugation.

Applications and Considerations
Bis-PEG9-acid is a homobifunctional linker, meaning it can be used to crosslink two amine-

containing molecules. However, its primary utility is as a hydrophilic spacer element in the

synthesis of more complex heterobifunctional linkers used in ADCs and other targeted

therapeutics. For example, one acid group can be conjugated to an amine-containing drug

payload, and the other acid group can be converted to a different functionality (e.g., a

maleimide or alkyne) to react with a different site on an antibody (e.g., a thiol or azide).

// Nodes Antibody [label="Antibody\n(e.g., Lysine -NH2)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Linker [label="Bis-PEG9-acid\n(Homobifunctional Linker)",

shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Payload [label="Therapeutic

Payload\n(e.g., Drug with -NH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADC
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[label="Antibody-Drug Conjugate\n(ADC)", shape=diamond, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges Antibody -> ADC [label="Amide Bond"]; Linker -> ADC [style=invis]; Payload -> ADC

[label="Amide Bond"];

{rank=same; Antibody; Payload} {rank=same; ADC}

// Invisible edges to position the linker subgraph { rank = same; Antibody -> Linker [style=invis];

Linker -> Payload [style=invis]; } } caption: Logical relationship of components in an ADC

construct.

Key considerations for researchers:

Purity of Reagents: Use high-purity Bis-PEG9-acid and freshly prepared, high-quality

coupling reagents to avoid side reactions.

Hydrolysis: The activated NHS-ester intermediate is susceptible to hydrolysis. Perform the

conjugation step immediately after activation and control the pH carefully.

Optimization: The optimal molar ratios of linker-to-biomolecule and the reaction conditions

(pH, time, temperature) must be determined empirically for each specific system to balance

conjugation efficiency with the preservation of the biomolecule's activity.

Characterization: Thorough characterization of the final conjugate is critical to determine the

degree of labeling, purity, and stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PEG9-acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606186#understanding-bis-peg9-acid-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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